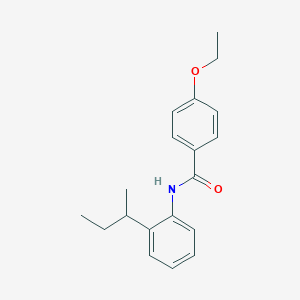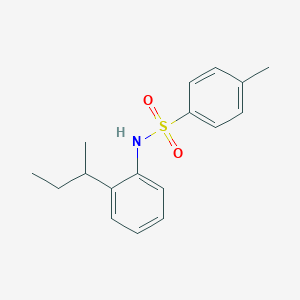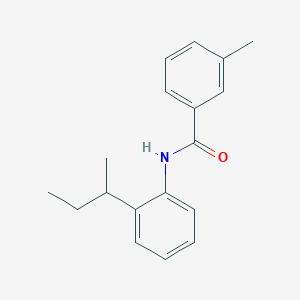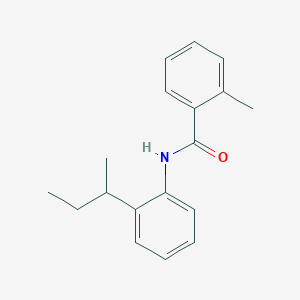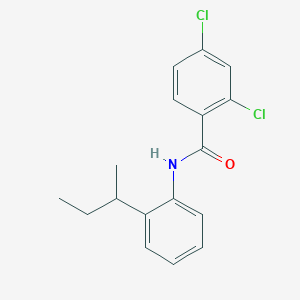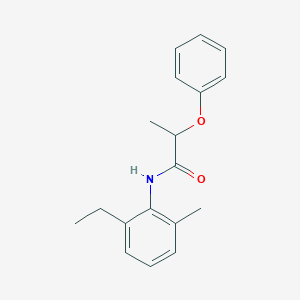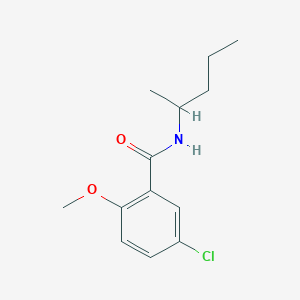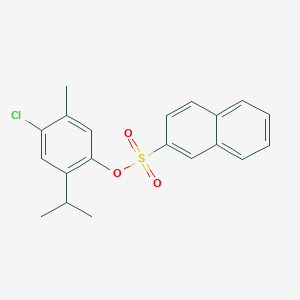
4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate, also known as cinacalcet, is a drug used in the treatment of hyperparathyroidism and hypercalcemia. It is a calcimimetic agent that acts by increasing the sensitivity of the calcium-sensing receptors in the parathyroid gland, leading to a decrease in parathyroid hormone secretion. The drug was first approved for use in the United States in 2004 and has since been used in the treatment of various calcium-related disorders.
Mechanism of Action
Cinacalcet acts by binding to the calcium-sensing receptors in the parathyroid gland, leading to a decrease in parathyroid hormone secretion. This, in turn, leads to a decrease in serum calcium levels. The drug does not affect serum phosphate levels or vitamin D metabolism.
Biochemical and physiological effects:
Cinacalcet has been shown to have a number of biochemical and physiological effects. It reduces parathyroid hormone levels, serum calcium levels, and bone turnover. It also improves bone density and reduces the risk of fractures in patients with chronic kidney disease who are on dialysis. Additionally, the drug has been shown to improve cardiovascular outcomes in patients with secondary hyperparathyroidism.
Advantages and Limitations for Lab Experiments
Cinacalcet has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action and has been extensively studied in clinical trials. It is also readily available and relatively inexpensive. However, the drug has limitations in that it is only effective in the treatment of calcium-related disorders and cannot be used for other purposes.
Future Directions
There are several future directions for research involving 4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate. One area of interest is the use of the drug in the treatment of other calcium-related disorders, such as osteoporosis. Another area of interest is the development of new calcimimetic agents with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of 4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate on bone health and cardiovascular outcomes.
Synthesis Methods
The synthesis of 4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate involves the reaction of 2-naphthalenesulfonic acid with 4-chloro-2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-Chloro-2-isopropyl-5-methylphenyl 2-naphthalenesulfonate.
Scientific Research Applications
Cinacalcet has been extensively studied for its effectiveness in the treatment of hyperparathyroidism and hypercalcemia. Studies have shown that the drug is effective in reducing parathyroid hormone levels and serum calcium levels in patients with primary and secondary hyperparathyroidism. It has also been shown to improve bone density in patients with chronic kidney disease who are on dialysis.
properties
Molecular Formula |
C20H19ClO3S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(4-chloro-5-methyl-2-propan-2-ylphenyl) naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19ClO3S/c1-13(2)18-12-19(21)14(3)10-20(18)24-25(22,23)17-9-8-15-6-4-5-7-16(15)11-17/h4-13H,1-3H3 |
InChI Key |
DWKRSUHNQKRSNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




